5,7-dichloroquinoline-2-carbaldehyde
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Overview
Description
5,7-Dichloroquinoline-2-carbaldehyde: is a chemical compound with the molecular formula C10H5Cl2NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at the 5th and 7th positions and an aldehyde group at the 2nd position of the quinoline ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dichloroquinoline-2-carbaldehyde typically involves the chlorination of quinoline derivatives followed by formylation. One common method includes the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the desired positions on the quinoline ring. The formylation step can be achieved using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 2nd position .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dichloroquinoline-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: NaOCH3, KOtBu, in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed:
Oxidation: 5,7-dichloroquinoline-2-carboxylic acid.
Reduction: 5,7-dichloroquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5,7-Dichloroquinoline-2-carbaldehyde is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It is also used in the development of fluorescent probes and sensors for detecting specific biomolecules .
Medicine: this compound and its derivatives have shown potential as antimicrobial and anticancer agents. Research is ongoing to explore their efficacy and mechanism of action in treating various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for developing new materials with specific functionalities .
Mechanism of Action
The mechanism of action of 5,7-dichloroquinoline-2-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 5,8-Dichloroquinoline-2-carbaldehyde
- 6-Chloroquinoline-2-carbaldehyde
Comparison: Compared to other similar compounds, 5,7-dichloroquinoline-2-carbaldehyde is unique due to the specific positioning of the chlorine atoms and the aldehyde group. This unique structure influences its chemical reactivity and biological activity. For example, the presence of chlorine atoms at the 5th and 7th positions may enhance its antimicrobial properties compared to compounds with chlorine atoms at different positions .
Properties
IUPAC Name |
5,7-dichloroquinoline-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO/c11-6-3-9(12)8-2-1-7(5-14)13-10(8)4-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPUXKYSSKDGJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Cl)Cl)N=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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